molecular formula C36H62O8 B7887693 20(R)-Ginsenoside Rh2

20(R)-Ginsenoside Rh2

Cat. No.: B7887693
M. Wt: 622.9 g/mol
InChI Key: CKUVNOCSBYYHIS-UHFFFAOYSA-N
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Description

20(R)-Ginsenoside Rh2 is a bioactive compound derived from ginseng, a plant widely used in traditional medicine. This compound belongs to the dammarane-type triterpenoid saponins, which are known for their diverse pharmacological properties. This compound has garnered significant attention due to its potential therapeutic effects, including anti-cancer, anti-inflammatory, and immunomodulatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20(R)-Ginsenoside Rh2 typically involves the hydrolysis of ginsenoside Rb1 or Rg3. The process includes enzymatic or acid hydrolysis to remove sugar moieties, resulting in the formation of this compound. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from ginseng roots, followed by purification processes such as chromatography. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to achieve high purity levels. The production process is optimized to maximize yield while maintaining the bioactivity of the compound .

Chemical Reactions Analysis

Types of Reactions: 20(R)-Ginsenoside Rh2 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess enhanced or altered bioactivities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

20(R)-Ginsenoside Rh2 has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 20(R)-Ginsenoside Rh2 involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 20(R)-Ginsenoside Rh2 is unique due to its specific configuration and potent bioactivities. Its ability to induce apoptosis in cancer cells and modulate the immune system sets it apart from other ginsenosides. Additionally, its relatively simple structure compared to other ginsenosides makes it an attractive candidate for further research and therapeutic development .

Properties

IUPAC Name

2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUVNOCSBYYHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78214-33-2
Record name (20R)-Ginsenoside Rh2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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